molecular formula C23H12O B12653801 4H-Cyclopenta(cde)benzo(m)triphenylen-4-one CAS No. 86854-13-9

4H-Cyclopenta(cde)benzo(m)triphenylen-4-one

Katalognummer: B12653801
CAS-Nummer: 86854-13-9
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: REOBDEXRRXBGIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Cyclopenta(cde)benzo(m)triphenylen-4-one is a polycyclic aromatic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopenta(cde)benzo(m)triphenylen-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate aromatic precursors under acidic or basic conditions. The reaction conditions often include high temperatures and the use of catalysts to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Cyclopenta(cde)benzo(m)triphenylen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

4H-Cyclopenta(cde)benzo(m)triphenylen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronic devices, such as OLEDs and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 4H-Cyclopenta(cde)benzo(m)triphenylen-4-one involves its interaction with molecular targets and pathways. In organic electronics, its unique electronic properties allow it to function as an efficient charge carrier. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4H-Cyclopenta[def]phenanthrene
  • 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene
  • 4H-Dithieno[3,2-b:2’,3’-d]silol

Uniqueness

4H-Cyclopenta(cde)benzo(m)triphenylen-4-one is unique due to its specific polycyclic structure, which imparts distinct electronic properties. Compared to similar compounds, it offers better stability and efficiency in electronic applications.

Eigenschaften

CAS-Nummer

86854-13-9

Molekularformel

C23H12O

Molekulargewicht

304.3 g/mol

IUPAC-Name

hexacyclo[18.2.1.05,22.06,15.08,13.016,21]tricosa-1,3,5(22),6,8,10,12,14,16(21),17,19-undecaen-23-one

InChI

InChI=1S/C23H12O/c24-23-17-9-3-7-15-19-11-13-5-1-2-6-14(13)12-20(19)16-8-4-10-18(23)22(16)21(15)17/h1-12H

InChI-Schlüssel

REOBDEXRRXBGIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C4=C5C(=CC=C4)C(=O)C6=CC=CC(=C65)C3=CC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.